molecular formula C19H20N2O3 B2501718 4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-76-3

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2501718
CAS No.: 941992-76-3
M. Wt: 324.38
InChI Key: NXJPABNKZBQKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a methoxy-substituted benzoyl group attached to an aniline ring modified with a 3-methyl group and a 2-oxopyrrolidin-1-yl moiety. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.

The compound’s synthesis typically involves coupling reactions between activated benzoyl derivatives (e.g., acyl chlorides) and substituted anilines. Similar methodologies are reported for related benzamides, such as gold(I)-catalyzed cyclization (as seen in ) or thiourea derivatization ().

Properties

IUPAC Name

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-12-15(7-10-17(13)21-11-3-4-18(21)22)20-19(23)14-5-8-16(24-2)9-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPABNKZBQKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Disconnections

The target molecule dissects into two primary fragments:

  • 4-Methoxybenzoyl chloride (CAS 100-07-2), serving as the acylating agent.
  • 3-Methyl-4-(2-oxopyrrolidin-1-yl)aniline , a multifunctional aromatic amine requiring multistep synthesis.

Key Bond-Forming Reactions

  • Amide bond formation between the benzoyl chloride and aniline derivative.
  • Pyrrolidinone introduction via nucleophilic substitution or catalytic coupling.
  • Regioselective methylation to install the 3-methyl group on the aniline ring.

Synthesis of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline

Nitration and Reduction Sequence

Initial Nitration of Toluene Derivatives

A regioselective nitration protocol employs mixed acid (HNO₃/H₂SO₄) at 0–5°C to generate 4-nitrotoluene derivatives. Subsequent reduction with hydrogen gas (1–3 bar) over palladium-on-carbon yields 4-methylaniline.

Pyrrolidinone Functionalization

The aniline intermediate undergoes Buchwald-Hartwig coupling with 2-pyrrolidinone under palladium catalysis. Optimized conditions (Table 1):

Parameter Optimal Value Yield (%)
Catalyst Pd(OAc)₂/Xantphos 92
Temperature (°C) 110
Solvent Toluene
Reaction Time (h) 24

Data adapted from large-scale optimizations.

4-Methoxybenzoyl Chloride Preparation

Chlorination of 4-Methoxybenzoic Acid

4-Methoxybenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 4 h), achieving quantitative conversion to the acyl chloride. Key considerations:

  • Solvent-free conditions minimize byproducts.
  • Gas evolution (SO₂, HCl) necessitates scrubbers for industrial safety.

Final Amide Coupling

Schotten-Baumann Reaction

The aniline derivative (1 eq) reacts with 4-methoxybenzoyl chloride (1.05 eq) in dichloromethane (DCM) using triethylamine (TEA, 1.5 eq) as the base.

Laboratory-Scale Protocol
  • Dissolve 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline (10 mmol) in DCM (50 mL).
  • Add TEA (15 mmol) dropwise under N₂.
  • Introduce 4-methoxybenzoyl chloride (10.5 mmol) at 0°C.
  • Warm to room temperature, stir 16 h.
  • Quench with saturated NaHCO₃, extract with DCM (3×50 mL).
  • Dry over Na₂SO₄, concentrate, and crystallize from ethanol.

Yield: 82–87% (white crystalline solid).

Alternative Coupling Reagents

Carbodiimide-mediated coupling (EDCI/HOBt) in THF improves yields to 89–91% for sterically hindered analogs.

Industrial-Scale Optimizations

Continuous Flow Reactor Design

A two-stage continuous system enhances reproducibility:

  • Stage 1: Pyrrolidinone coupling at 110°C (residence time: 2 h).
  • Stage 2: Amide formation at 25°C (residence time: 4 h).

Crystallization and Purification

  • Solvent Screening: Ethanol/water (7:3 v/v) achieves >99% purity after two recrystallizations.
  • Impurity Profile: HPLC analysis detects <0.1% residual solvents (DCM, THF).

Comparative Method Analysis

Method Advantages Limitations Scale Suitability
Schotten-Baumann Low cost, minimal equipment Moderate yields (82–87%) Lab-scale
EDCI/HOBt Coupling High yields (89–91%) Expensive reagents Pilot-scale
Continuous Flow Scalable, consistent quality High capital investment Industrial

Emerging Methodologies

Photocatalytic Amination

Visible-light-mediated protocols using Ir(ppy)₃ catalyst show promise for milder conditions (25°C, 12 h) but remain exploratory.

Enzymatic Acylation

Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 78% yield, though substrate scope limitations persist.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Hepatitis B Virus Inhibition

Research indicates that derivatives of N-phenylbenzamide, including related compounds, exhibit broad-spectrum antiviral effects. A notable study demonstrated that these derivatives can increase intracellular levels of APOBEC3G, a protein that inhibits the replication of Hepatitis B virus (HBV). The synthesized derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), was found to be an effective inhibitor of both wild-type and drug-resistant HBV strains in vitro and in vivo using a duck HBV model .

Discovery of MurA Inhibitors

Another area of application for 4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is in the discovery of MurA inhibitors, which are crucial for developing new antimicrobial agents. A study utilized molecular docking to screen potential MurA inhibitors from extensive compound libraries, highlighting the relevance of this compound class in combating antibiotic resistance .

Data Table: Summary of Research Findings

Application AreaStudy ReferenceKey Findings
Antiviral (HBV) IMB-0523 shows inhibition against HBV; enhances APOBEC3G levels.
Antimicrobial (MurA Inhibitors) Identified as potential MurA inhibitors through virtual screening methods.

Case Studies

  • Anti-HBV Activity : In a study involving HepG2.2.15 cells, IMB-0523 was shown to significantly inhibit HBV replication. The study also assessed acute toxicity and pharmacokinetic profiles, confirming the compound's safety and efficacy in vivo .
  • MurA Inhibition : Research focusing on MurA inhibitors demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of matrix metalloproteinases, which are involved in tissue remodeling and inflammation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference(s)
4-Methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 4-Methoxybenzamide
- 3-Methylphenyl
- 2-Oxopyrrolidin-1-yl
~340.4 g/mol Potential CNS activity; hydrogen-bonding capacity from lactam
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide - 3-Methylbenzamide
- Hydroxy-tert-butyl group
~207.3 g/mol N,O-bidentate directing group for metal-catalyzed C–H functionalization
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide - 4-Methylbenzamide
- Thiazole-chromene hybrid
~364.4 g/mol Fluorescent properties; potential photodynamic therapy applications
4-(Morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide - Morpholine sulfonyl
- 2-Oxopyrrolidin-1-ylphenyl
~429.5 g/mol Enhanced solubility; sulfonyl group may modulate kinase inhibition
GR125743 (N-[4-methoxy-3-(4-methylpiperazinyl)phenyl]-3-methyl-4-pyridinylbenzamide) - 4-Methoxybenzamide
- Piperazinyl-pyridinyl hybrid
~433.5 g/mol 5-HT1A receptor antagonist; CNS drug candidate
4-Methoxy-N-[(pyrrolidin-1-yl)carbothioyl]benzamide - Thiourea linkage
- Pyrrolidine carbothioyl
~279.4 g/mol Antimicrobial activity; metal coordination via (O,S) sites

Key Observations

Bioactivity and Target Specificity :

  • The 2-oxopyrrolidin-1-yl group in the target compound and its analogue () is associated with CNS targeting, as seen in GR125743 (), which binds serotonin receptors. In contrast, thiourea derivatives () exhibit antimicrobial activity due to metal-chelation capabilities .
  • The morpholine sulfonyl group in improves aqueous solubility compared to the methoxy group, which may enhance pharmacokinetics in drug design .

Synthetic Flexibility :

  • Gold(I)-catalyzed cyclization () and benzoyl chloride-based couplings () are common strategies for benzamide synthesis. The target compound likely employs similar methods but with tailored aniline precursors.

Thiazole-chromene hybrids () introduce π-conjugation, enabling fluorescence, a feature absent in the target compound .

Contrasts and Limitations

  • While GR125743 () has confirmed receptor binding, the target compound lacks explicit pharmacological data in the provided evidence.
  • Thiourea analogues () show broader antimicrobial activity but may suffer from toxicity due to reactive thiol groups, whereas the target compound’s lactam ring offers improved stability .

Biological Activity

4-Methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of phenylpyrrolidines, which have been shown to exhibit various pharmacological effects, particularly in the central nervous system (CNS). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
  • Molecular Formula : C25H27N3O4
  • Molecular Weight : Approximately 431.50 g/mol

The primary mechanism of action for this compound involves its interaction with the sigma-1 receptor. This receptor is implicated in various CNS functions, including modulation of neurotransmitter release and neuroprotection. The compound acts as an allosteric modulator, influencing calcium signaling pathways, which can lead to therapeutic effects such as:

  • Antidepressant Activity : By modulating sigma receptors, the compound may enhance mood and cognitive functions.
  • Anticonvulsant Effects : Its action on calcium channels can help in reducing seizure activities.

Antimicrobial Activity

Similar benzamide derivatives have demonstrated antimicrobial properties against various pathogens. For example, compounds with similar structural motifs have shown activity against Staphylococcus aureus and other Gram-positive bacteria . The mechanism often involves inhibition of key bacterial enzymes, leading to cell lysis.

Study 1: Anticonvulsant Activity

In a preclinical study, a derivative similar to this compound was evaluated for anticonvulsant effects in animal models. The results showed significant reduction in seizure frequency compared to control groups, suggesting its potential as an anticonvulsant agent.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of related compounds. The findings indicated that these compounds could reduce neuronal cell death in models of neurodegenerative diseases by modulating sigma receptors and enhancing neurotrophic factor signaling.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticonvulsantSigma receptor modulation
N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino)BenzamideAnti-HBVIncreases A3G levels
N-[3-Methoxy-4-(2-Oxopyrrolidin-1-Yl)Phenyl]MethanesulfonamideNeuroprotectiveCalcium signaling modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.